molecular formula C11H14O4 B15124623 3-Hydroxy-4-isopropoxyphenylacetic Acid

3-Hydroxy-4-isopropoxyphenylacetic Acid

Cat. No.: B15124623
M. Wt: 210.23 g/mol
InChI Key: ABECSUNWLKLRHQ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropoxyphenylacetic acid is an organic compound with a phenylacetic acid backbone It features a hydroxyl group at the third position and an isopropoxy group at the fourth position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-isopropoxyphenylacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylacetic acid derivative.

    Hydroxylation: Introduction of the hydroxyl group at the third position can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Isopropoxylation: The isopropoxy group is introduced at the fourth position using isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-isopropoxyphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-keto-4-isopropoxyphenylacetic acid, while reduction may produce 3-hydroxy-4-isopropoxyphenylethanol.

Scientific Research Applications

3-Hydroxy-4-isopropoxyphenylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-isopropoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Hydroxy-3-isopropoxyphenylacetic acid: Similar structure but with the hydroxyl and isopropoxy groups swapped.

    3,4-Dihydroxyphenylacetic acid: Lacks the isopropoxy group, featuring two hydroxyl groups instead.

Uniqueness

3-Hydroxy-4-isopropoxyphenylacetic acid is unique due to the presence of both hydroxyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3-hydroxy-4-propan-2-yloxyphenyl)acetic acid

InChI

InChI=1S/C11H14O4/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7,12H,6H2,1-2H3,(H,13,14)

InChI Key

ABECSUNWLKLRHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC(=O)O)O

Origin of Product

United States

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